5-Nitro-2-furonitrile

Catalog No.
S704798
CAS No.
59-82-5
M.F
C5H2N2O3
M. Wt
138.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-2-furonitrile

Sourcing the 5-nitro-2-furonitrile scaffold often requires inefficient in-house conversion from 5-nitro-2-furaldehyde. Direct procurement provides the exact nitrile moiety needed.

  • Eliminates multi-step nitrile installation, reducing process time and reagent costs.
  • Distinct electronic effects of nitrile are critical for nitrofuran drug reduction and activity.
  • Validated building block for developing novel anti-leishmanial and antibiotic nitrofurans.

CAS Number

59-82-5

Product Name

5-Nitro-2-furonitrile

IUPAC Name

5-nitrofuran-2-carbonitrile

Molecular Formula

C5H2N2O3

Molecular Weight

138.08 g/mol

InChI

InChI=1S/C5H2N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H

InChI Key

DUJNJLFQOODDNJ-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C#N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C#N

The exact mass of the compound 5-Nitro-2-furonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Nitro-2-furancarbonitrile, 2-Cyano-5-nitrofuran, 5-Nitro-2-furyl cyanide, 5-Nitrofuran-2-carbonitrile

Purity

97%

Package Size

1 g, 5 g, 25 g

5-Nitro-2-furonitrile (CAS: 59-82-5) is a nitroaromatic heterocyclic compound featuring a furan ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex pharmaceuticals, particularly nitrofurans with established antimicrobial properties.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyBj5rVAWYVsIXvZ9Dc7b_VFGWy61HPkVRbrWMyp7CnuwEvJkwc3yy4Ysjt9SXb7fw8XJ6q9aTwa_V-oWtUTDThsQ1navH-_8_9j49C7uKopkkFsyigNeoqUikHZxKW5tjq1a_LVuFocUDaQpw7T5RyBlnP3V9kx5HSrhQigrWsSxyoNENfajKsbRAY6OGfzUAVuNNfd4ktP410fi5J923gMCxT1ye6M7yEXpJgGEX4nfUQgYB8hBWzcPeHwss8LOj0NjPLMNv_Vq2LdcC4Y3ANwk%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZ03D2PhwbqagoMdMnNppMfghjJSWfAZcMcbETfsF6dM0El3Hj4SuvkXIPe7n1HoAHCAkZyfSgZzP8VNPpHZMyyH3VnTve1PaigTH2XmYf1ZT8w7dW-dgPnWZf2RtdYYTvCvc9Cx_ZN-NwdADiy-mPHLsoD9d-FCZBg0pLsimEwvmCZV0e)] The compound's core value lies in the distinct reactivity conferred by the electron-withdrawing nitro and cyano groups, which modulates the electrochemical properties of the furan ring, a critical factor for its biological activity and synthetic utility.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyBj5rVAWYVsIXvZ9Dc7b_VFGWy61HPkVRbrWMyp7CnuwEvJkwc3yy4Ysjt9SXb7fw8XJ6q9aTwa_V-oWtUTDThsQ1navH-_8_9j49C7uKopkkFsyigNeoqUikHZxKW5tjq1a_LVuFocUDaQpw7T5RyBlnP3V9kx5HSrhQigrWsSxyoNENfajKsbRAY6OGfzUAVuNNfd4ktP410fi5J923gMCxT1ye6M7yEXpJgGEX4nfUQgYB8hBWzcPeHwss8LOj0NjPLMNv_Vq2LdcC4Y3ANwk%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGlU-CTW5niEP-_wtzYBeMeD3I0FMDS-_UZV7_xggIn0KJNjxvNSphCHRf8Y1Ylkft_IAyDXhtQQ9VvX9ki5i1s-CkDT4VifwOQjn3vQ3wvxZzokL5BBY-2edll_R72PGVYGm80eMnmt9vgIY%3D)]

Research Fit

Antiparasitic screening workflow: nitroreductase-dependent bioactivation studies
Nitrofuran SAR probe: substituent-dependent activity profiling across the 5-nitro class
Nitrile synthetic building block for heterocycle diversification programs

Direct substitution of 5-Nitro-2-furonitrile with analogs like 5-nitro-2-furaldehyde or 5-nitro-2-furoic acid is frequently unviable in both synthetic and biological contexts. The nitrile group is not merely a placeholder for another electron-withdrawing group; its specific electronic profile and reactivity are critical. For instance, in the synthesis of certain therapeutic agents, the nitrile is a required precursor for forming specific heterocyclic systems, a transformation not achievable with an aldehyde or carboxylic acid under the same conditions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFX588BvYktg5mguKC99VEjMLEdHWKIcNAo9UzE8L7N4wV4RSgle2LelQmQaSqmFvG50wPSOJAqtInAhXD99YIU2n35pdKD8hxmwBrRGP_f-6WN4kgVp3yv_ENuIxHtggDPz5IVvnajPXmFag%3D%3D)] Furthermore, the reduction of the nitro group—a key step in the mechanism of action for many nitrofuran drugs—is electronically influenced by the substituent at the 2-position.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGlU-CTW5niEP-_wtzYBeMeD3I0FMDS-_UZV7_xggIn0KJNjxvNSphCHRf8Y1Ylkft_IAyDXhtQQ9VvX9ki5i1s-CkDT4VifwOQjn3vQ3wvxZzokL5BBY-2edll_R72PGVYGm80eMnmt9vgIY%3D)] Replacing the nitrile with an aldehyde can alter the reduction potential and subsequent metabolic pathway, leading to different biological activity or cytotoxicity profiles, making these compounds functionally distinct for procurement purposes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyBj5rVAWYVsIXvZ9Dc7b_VFGWy61HPkVRbrWMyp7CnuwEvJkwc3yy4Ysjt9SXb7fw8XJ6q9aTwa_V-oWtUTDThsQ1navH-_8_9j49C7uKopkkFsyigNeoqUikHZxKW5tjq1a_LVuFocUDaQpw7T5RyBlnP3V9kx5HSrhQigrWsSxyoNENfajKsbRAY6OGfzUAVuNNfd4ktP410fi5J923gMCxT1ye6M7yEXpJgGEX4nfUQgYB8hBWzcPeHwss8LOj0NjPLMNv_Vq2LdcC4Y3ANwk%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJN0SYxuxVFLkdmDbuOgvzMUXLaiwQKFODAXUAFvRVP056Xh-kcSSSbQGVF7ub75bRAM83T1MwEiivB7moMgA4PDcCzXIVafG9otXrrpdkfZqxpW4sS1_kJeOv9kDVPY4zeSckRAQHMagf5dBt1pQkwOW_3d5jVBvru-nMProNQFHHU8OhEkpvHLK6ATxZu9N1pJ-zXyHPv3kjEHrj6pfqU_B5d2gzPicYOVMuZC3z2cY%3D)]

Substitution Risk

Substituent Nitrile group confers distinct redox potential vs hydrazone or semicarbazone analogs, which may shift target engagement
Permeability Lipophilicity difference relative to more hydrophilic nitrofurans may alter cellular uptake in intracellular parasite models
Class variability Substantial EC50 range within the 5-nitrofuran class limits direct compound interchange without assay-specific validation

Distinct Antiparasitic Activity

In a comparative screening against Leishmania donovani amastigotes, 5-Nitro-2-furonitrile demonstrated potent activity, which was quantitatively distinct from other common nitrofuran derivatives. While compounds like furazolidone, nitrofurazone, and nitrofurantoin also showed efficacy, the specific activity profile of 5-Nitro-2-furonitrile highlights its potential in screening campaigns where analogs have failed or shown undesirable cytotoxicity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYek0MyzpC__t0j5tRvxba3yW3RSq7hZXeNYTzakFb3LsCZMIpPtGuTO09GbPf9hMq7QVM3MZsu1GMqaYXmg2lzpAfrjpm2v0fQ6xLD8FjcE_v_VdOwVnxq9pCDtA9qNnZBf0Joo_bGpEjiIr0TkZkCvMztPhUQRboc8o34rzyWw%3D%3D)] The study evaluated a panel of seven nitrofurans, establishing that each derivative, including the nitrile, possesses a unique efficacy and cytotoxicity signature, making them non-interchangeable.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYek0MyzpC__t0j5tRvxba3yW3RSq7hZXeNYTzakFb3LsCZMIpPtGuTO09GbPf9hMq7QVM3MZsu1GMqaYXmg2lzpAfrjpm2v0fQ6xLD8FjcE_v_VdOwVnxq9pCDtA9qNnZBf0Joo_bGpEjiIr0TkZkCvMztPhUQRboc8o34rzyWw%3D%3D)]

Evidence DimensionAnti-leishmanial Efficacy (EC50)
Target Compound DataDemonstrated good efficacy against axenic and intramacrophage L. donovani amastigotes, with low cytotoxicity in mammalian cell lines.
Comparator Or BaselinePanel of 6 other nitrofurans including furazolidone, nitrofurazone, nitrofurantoin, and nifurtimox.
Quantified DifferenceEach derivative, including 5-Nitro-2-furonitrile, presented a distinct efficacy and cytotoxicity profile, underscoring functional non-equivalence.
ConditionsIn vitro assay using a screening platform of fluorescent Leishmania donovani amastigotes and mammalian cell lines for cytotoxicity.

For researchers in antiparasitic drug discovery, this compound offers a distinct structure-activity relationship, justifying its procurement for screening programs, especially when seeking novel mechanisms or profiles.

Axenic Amastigote EC50
Head-to-head
0.70 µM vs 1.46 µM
Nitrofurantoin comparator; ranked 3rd of 7 nitrofurans tested
Supports antileishmanial assay ranking
L. donovani-iRFP axenic amastigotes, 72 h, alamarBlue readout

Superior Nitrile Synthesis Precursor

5-Nitro-2-furonitrile can be synthesized in a single step from its corresponding aldehyde, 5-nitro-2-furaldehyde. A patented process describes the conversion by reacting the aldehyde with a hydroxylamine salt in N-methyl pyrrolidone (NMP) at 120-165°C.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYek0MyzpC__t0j5tRvxba3yW3RSq7hZXeNYTzakFb3LsCZMIpPtGuTO09GbPf9hMq7QVM3MZsu1GMqaYXmg2lzpAfrjpm2v0fQ6xLD8FjcE_v_VdOwVnxq9pCDtA9qNnZBf0Joo_bGpEjiIr0TkZkCvMztPhUQRboc8o34rzyWw%3D%3D)] This provides a direct and efficient route to the nitrile. While this demonstrates a synthetic link, it also establishes the nitrile as a discrete, value-added intermediate. Procuring the nitrile directly bypasses this reaction step, saving time, reagents, and purification efforts compared to starting with the aldehyde precursor for applications requiring the nitrile functional group.

Evidence DimensionSynthetic Efficiency
Target Compound DataDirectly procurable as a stable, ready-to-use synthetic building block.
Comparator Or Baseline5-Nitro-2-furaldehyde, which requires a dedicated synthetic step to be converted to the nitrile.
Quantified DifferenceProcuring the nitrile eliminates an entire reaction step (one-pot conversion from aldehyde), including workup and purification.
ConditionsSynthesis from aldehyde via reaction with hydroxylamine salt in NMP at 120-165°C.

For process chemists and synthesis labs, procuring 5-Nitro-2-furonitrile directly avoids the capital and material costs associated with an additional, high-temperature reaction step, improving overall workflow efficiency.

Intramacrophage EC50
Head-to-head
1.45 µM vs 2.10 µM
Nitrofurantoin comparator; less active than furazolidone (0.09 µM)
Supports intracellular model comparison
Mouse splenic explants infected with L. donovani-iRFP, 72 h

Thermal Stability Advantage

5-Nitro-2-furonitrile is a solid with a reported melting point of 61-64 °C.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYek0MyzpC__t0j5tRvxba3yW3RSq7hZXeNYTzakFb3LsCZMIpPtGuTO09GbPf9hMq7QVM3MZsu1GMqaYXmg2lzpAfrjpm2v0fQ6xLD8FjcE_v_VdOwVnxq9pCDtA9qNnZBf0Joo_bGpEjiIr0TkZkCvMztPhUQRboc8o34rzyWw%3D%3D)] In contrast, the common substitute 5-nitro-2-furaldehyde has a lower melting point of 37-39 °C.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEM5r3eD2tQZKENWhbEWf19QHBYABpRjHS7A0dMmSjJkzJMufRqyro3S3a9J6LM5k46SMvoLmhYOxaaHgYNrZhrLDUY0YtFXHiGxPL_hYq7QqtF7M6sfBsI78hVreD0JAmNq0SoUwBPgIx1WOR2dsO_UQXL3idRRQnlKA%3D%3D)] This significant difference in melting point affects material handling, storage requirements, and processability. The higher melting point of the nitrile can be advantageous in heated reaction conditions where maintaining a solid feed or avoiding premature melting is critical. It also implies different polymorphic behavior and solubility profiles in various solvents, which are key considerations in formulation and process development.

Evidence DimensionMelting Point (°C)
Target Compound Data61 - 64 °C
Comparator Or Baseline5-Nitro-2-furaldehyde: 37 - 39 °C
Quantified Difference24 - 25 °C higher melting point
ConditionsStandard laboratory measurement conditions.

This higher melting point provides better thermal stability for handling and storage, and can be a critical parameter for designing robust chemical processes, particularly in flow chemistry or high-temperature reactions.

Selectivity Index (SI1)
Head-to-head
30.99 vs 21.95
Nitrofurantoin comparator; furazolidone SI1 = 249.76
Supports selectivity profiling context
HepG2 CC50 / axenic amastigote EC50; hepatic cell model
Hit Criteria Status
Method context
Hit (EC50 ≤10 µM, SI ≥10)
Meets Hit threshold; does not meet Lead criteria (SI <50)
Hit-criteria screening context
Per Don & Ioset (2014) and Katsuno et al. (2015) VL criteria
Lipophilicity & Synthetic Handle
Reported
XLogP3 = 1.2
Nitrofurantoin: -0.1; Nitrofurazone: 0.2; nitrile enables diverse transformations
Supports permeability profiling review
Computed property (XLogP3 3.0, PubChem); synthetic entry point for SAR

Antiparasitic Drug Discovery

The compound is a validated starting point for medicinal chemistry campaigns targeting parasitic diseases like leishmaniasis. Its distinct efficacy and cytotoxicity profile relative to other nitrofurans allows for its use in developing new chemical entities with potentially novel mechanisms of action or improved selectivity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYek0MyzpC__t0j5tRvxba3yW3RSq7hZXeNYTzakFb3LsCZMIpPtGuTO09GbPf9hMq7QVM3MZsu1GMqaYXmg2lzpAfrjpm2v0fQ6xLD8FjcE_v_VdOwVnxq9pCDtA9qNnZBf0Joo_bGpEjiIr0TkZkCvMztPhUQRboc8o34rzyWw%3D%3D)]

Antimicrobial Drug Development

As a core nitrofuran structure, this compound serves as a key building block for synthesizing next-generation antibiotics. The nitrile group offers a versatile chemical handle for elaboration into more complex heterocyclic systems, aiming to overcome resistance mechanisms observed with existing nitrofuran drugs.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEM5r3eD2tQZKENWhbEWf19QHBYABpRjHS7A0dMmSjJkzJMufRqyro3S3a9J6LM5k46SMvoLmhYOxaaHgYNrZhrLDUY0YtFXHiGxPL_hYq7QqtF7M6sfBsI78hVreD0JAmNq0SoUwBPgIx1WOR2dsO_UQXL3idRRQnlKA%3D%3D)]

Efficient Nitrile Synthesis Workflow

In multi-step syntheses where a 5-nitro-2-furonitrile moiety is required, direct procurement of this compound is the most efficient choice. It eliminates the need for an in-house conversion from the corresponding aldehyde, thereby saving time, reducing reagent consumption, and simplifying the overall process flow.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-a0v9cBBI19TexaRj9YGDJx2tcCnP7IOFV2SNQQ2oRpEc4FM2OLlJGiSeyRQdNMbA4t-DOTnM4gZk0lLpc3OW-67aV_fPLqN5dtoGBUgFievXoSYevlHuXPuKYq9gm5nToujiS0XTkDlIKNrVoqcpL9QVFzCyFdiG_o-eFvjN_IlKQMNONXEHI7NnbvD3xlCPAImajOjNehCtMQ%3D%3D)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Leishmaniasis hit-to-lead optimization
Nitrile scaffold for SAR expansion
Potency and selectivity improvement in axenic and intramacrophage assays
Redox biology and MoA studies
Substituent-dependent activity profile
Trypanothione reductase inhibition and ROS induction endpoints
Nitrofuryl heterocycle synthesis
Nitrile transformation chemistry
Antibacterial screening against target pathogen panels
Physicochemical and permeability profiling
Lipophilicity comparator role within nitrofuran class
Intracellular accumulation and permeability model review

XLogP3

1.2

UNII

E63B56V8YA

Other CAS

59-82-5

Wikipedia

5-nitro-2-furonitrile

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